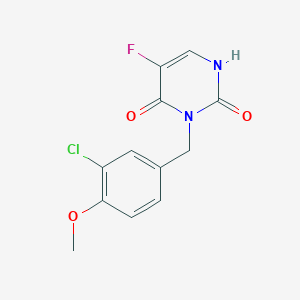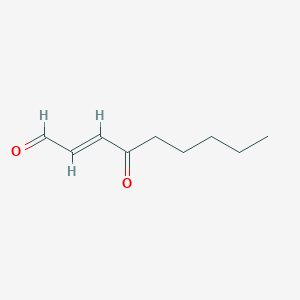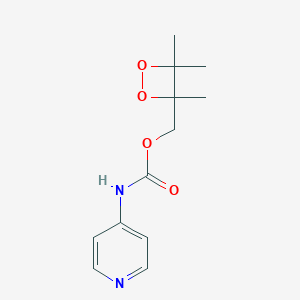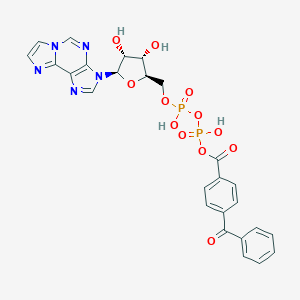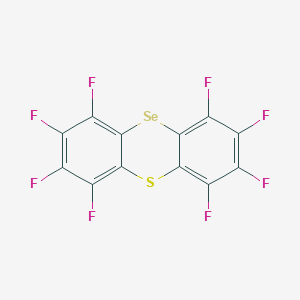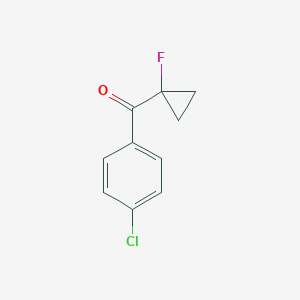
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole, also known as HDM-2 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of the human MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. Inhibition of MDM2 by HDM-2 inhibitor leads to the activation of p53, which plays a crucial role in tumor suppression.
Applications De Recherche Scientifique
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. The activation of p53 by 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor leads to the induction of apoptosis and cell cycle arrest, which are essential for tumor suppression. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in cancer patients. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor is also being investigated for its potential use in combination therapy with other chemotherapeutic agents.
Mécanisme D'action
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor works by binding to the hydrophobic pocket of MDM2, which is responsible for the binding of p53. This binding prevents the interaction between MDM2 and p53, leading to the activation of p53. The activation of p53 leads to the induction of apoptosis and cell cycle arrest, which are essential for tumor suppression.
Biochemical and Physiological Effects:
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has been shown to induce the expression of p53 target genes, leading to the induction of apoptosis and cell cycle arrest. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has also been shown to inhibit tumor cell proliferation and induce tumor regression in preclinical studies. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has a high binding affinity for MDM2, which makes it a potent inhibitor of MDM2-p53 interaction.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has a high binding affinity for MDM2, which makes it a potent inhibitor of MDM2-p53 interaction. However, 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor also has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for its synthesis. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has poor solubility in water, which makes it difficult to use in some experiments.
Orientations Futures
For 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor include the development of more potent and selective inhibitors, the investigation of its potential use in combination therapy with other chemotherapeutic agents, and the evaluation of its safety and efficacy in different types of cancer. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has the potential to be a valuable tool in scientific research for the development of novel cancer therapies.
Propriétés
Numéro CAS |
104007-80-9 |
|---|---|
Formule moléculaire |
C18H19NO2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
4-(5-methoxy-3-methyl-1H-indol-2-yl)-2,6-dimethylphenol |
InChI |
InChI=1S/C18H19NO2/c1-10-7-13(8-11(2)18(10)20)17-12(3)15-9-14(21-4)5-6-16(15)19-17/h5-9,19-20H,1-4H3 |
Clé InChI |
OZFHUMGEWVYBRM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)C2=C(C3=C(N2)C=CC(=C3)OC)C |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C2=C(C3=C(N2)C=CC(=C3)OC)C |
Autres numéros CAS |
104007-80-9 |
Synonymes |
2-(4-hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole TZI 41127 TZI-41127 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

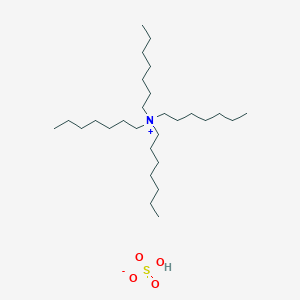
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)


